Fmoc-L-ethionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

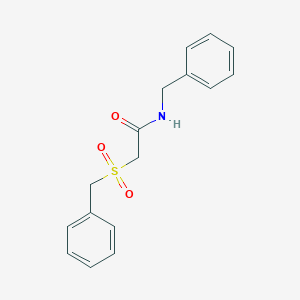

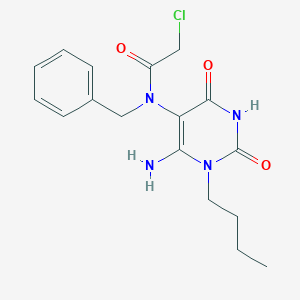

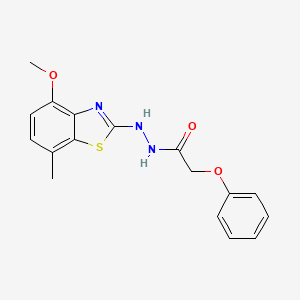

Fmoc-L-ethionine is a derivative of the amino acid ethionine, which has been modified with a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-L-ethionine is characterized by the presence of the Fmoc group, which is highly fluorescent . This fluorescence can be used for analysis by reversed phase HPLC .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .Aplicaciones Científicas De Investigación

Peptide Synthesis and Stability

- Fmoc-L-ethionine has been utilized in the synthesis of peptides, particularly in the context of solid-phase peptide synthesis. For example, Heimer et al. (2009) describe the synthesis and isolation of symmetrical anhydrides of Fmoc amino acids, including Fmoc-L-ethionine, which were used in the synthesis of methionine-enkephalin. These anhydrides demonstrated stability during prolonged storage, offering advantages over methods that form anhydrides in situ (Heimer, Chang, Lambros, & Meienhofer, 2009).

Development of Novel Amino Acids and Peptides

- The modification of amino acids with Fmoc, such as Fmoc-L-ethionine, has enabled the design of novel amino acids and peptides for various applications. Waliczek et al. (2015) discuss the solid-phase synthesis of peptides containing an oxidized threonine moiety using a derivative of Fmoc-L-ethionine (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Functional Materials and Nanostructures

- The self-assembly features of Fmoc-modified amino acids, like Fmoc-L-ethionine, are significant for the development of functional materials. Tao et al. (2016) review the applications of Fmoc-modified amino acids in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This highlights the potential of Fmoc-L-ethionine in various scientific applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Role in Biological Systems

- Fmoc-L-ethionine plays a role in mimicking natural amino acids in peptides. Osada et al. (2006) discuss the synthesis of peptides using Fmoc-protected derivatives of amino acids, including Fmoc-L-ethionine, for biological assays. This highlights its importance in replicating natural biological processes (Osada, Ishimaru, Kawasaki, & Kodama, 2006).

Pharmaceuticals and Therapeutics

- In the pharmaceutical domain, Fmoc-L-ethionine derivatives are being explored for their therapeutic potential. Rocchi et al. (2001) describe FMOC-L-Leucine, a related compound, as a PPARgamma ligand with insulin-sensitizing properties. While not directly Fmoc-L-ethionine, it shows the breadth of applications for Fmoc-modified amino acids in drug development (Rocchi et al., 2001).

Safety And Hazards

Direcciones Futuras

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes are considered a major landmark in the history of the chemical synthesis of peptides .

Propiedades

IUPAC Name |

(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-ethionine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2426577.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2426582.png)

![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)